molecular formula C21H23N3O3S2 B2508463 N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-06-7

N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2508463
CAS No.: 941893-06-7
M. Wt: 429.55
InChI Key: RUGQCVKUIJKMTG-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the following steps :

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-chloro-4-tosylpiperidine with an appropriate amine under basic conditions.

    Coupling Reaction: The final step involves coupling the 6-methylbenzothiazole derivative with the tosylpiperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications, including :

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro.

    Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It is used as a probe in chemical biology to study protein-ligand interactions and to identify potential drug targets.

    Industrial Applications: The compound is explored for its use in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Comparison with Similar Compounds

N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can be compared with other benzothiazole derivatives, such as :

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar anti-inflammatory properties but differ in their structural features and specific biological activities.

    2-methylbenzothiazole derivatives: These compounds are known for their antimicrobial and anticancer activities and share structural similarities with this compound.

    Benzothiazole-based anti-tubercular compounds: These compounds are studied for their potential in treating tuberculosis and have different substitution patterns on the benzothiazole ring.

This compound stands out due to its unique combination of a benzothiazole core with a tosylpiperidine moiety, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-3-6-17(7-4-14)29(26,27)24-11-9-16(10-12-24)20(25)23-21-22-18-8-5-15(2)13-19(18)28-21/h3-8,13,16H,9-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGQCVKUIJKMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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